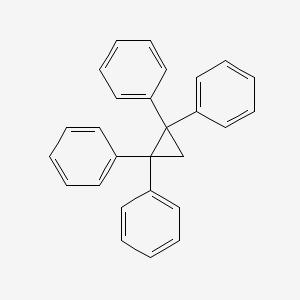
1,1,2,2-Tetraphenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetraphenylcyclopropane is a chemical compound with the linear formula C27H22 . It is a part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
The thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane to 1,1,3-triphenylindan involves the formation of an intermediate triene . This intermediate has been detected by UV spectroscopy and trapped by reaction with enophiles .Wissenschaftliche Forschungsanwendungen
Photooxygenation and Sensitization
1,1,2,2-Tetraphenylcyclopropane has been studied for its behavior in electron-transfer photooxygenation processes. Schaap et al. (1982) found that using 9,10-dicyanoanthracene and biphenyl as cosensitizers in oxygen-saturated acetonitrile, 1,1,2,2-tetraphenylcyclopropane can be transformed into 1,1,3,3-tetraphenyl-2-propen-1-ol, a useful intermediate in organic synthesis (Schaap et al., 1982).
Electrochemical Oxidation Potential
Wayner and Arnold (1986) explored how substituents affect the electrochemical oxidation potentials of 1,1,2,2-tetraphenylcyclopropane. Their study concluded that the oxidation process for the cyclopropanes is irreversible and that the substituent effect on the potential is additive, correlating well with Σσ+ values (Wayner & Arnold, 1986).
Photosensitized Oxygenation
Gollnick, Xiao, and Paulmann (1990) investigated the dicyanoanthracene-photosensitized oxygenation of 1,1,2,2-tetraphenylcyclopropane. They found that the compound is inert toward singlet oxygen in both CCl4 and acetonitrile solvents, suggesting its stability under specific photochemical conditions (Gollnick et al., 1990).
Supramolecular Synthon
Bauzá, Frontera, and Mooibroek (2016) presented 1,1,2,2-tetracyanocyclopropane (TCCP) as a versatile synthon for non-covalent carbon bonding, highlighting its potential in supramolecular chemistry. They demonstrated its binding capabilities with various molecules, which could have implications for crystal engineering and molecular recognition (Bauzá et al., 2016).
Chiral Auxiliary and Protecting Group
Luithle and Pietruszka (2000) used a related compound, 1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, as a chiral auxiliary in the cyclopropanation of alkenylboronic esters. This research illustrates the potential of tetraphenylcyclopropane derivatives in stereoselective synthesis and as protecting groups for boronic acids (Luithle & Pietruszka, 2000).
ESR Studies
Qin, Snow, and Williams (1984) provided insights into the behavior of 1,1,2,2-tetraphenylcyclopropane radical cations through electron spin resonance (ESR) studies. They characterized both ring-closed and ring-opened forms, contributing to our understanding of the compound's reactivity and stability (Qin et al., 1984).
Platnum(O) and Palladium(0) Complex Reactions
Research by Lenarda, Ros, Graziani, and Belluco (1974) explored reactions of 1,1,2,2-tetracyanocyclopropane with Pt(0) and Pd(0) complexes. They discovered the formation of metallocyclobutane derivatives, showing the compound's utility in organometallic chemistry (Lenarda et al., 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1,2,2-triphenylcyclopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSQMRHZMLRRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetraphenylcyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

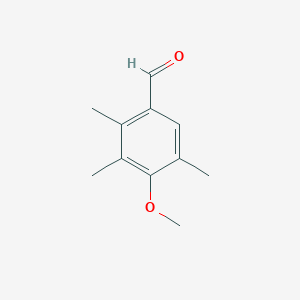
![N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2804892.png)
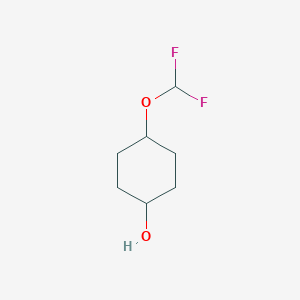
![2-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2804894.png)
![2-[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2804895.png)

![2-(2-Methylphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2804897.png)



![4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2804907.png)
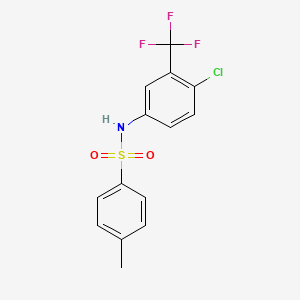
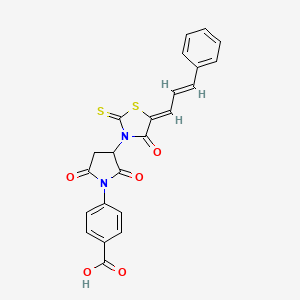
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804913.png)